molecular formula C18H12F8N2O4 B11560629 2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol

2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol

Cat. No.: B11560629
M. Wt: 472.3 g/mol
InChI Key: JHXWBKMECBAIDT-UHFFFAOYSA-N
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Description

2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is a complex organic compound that features a nitro group, a phenolic hydroxyl group, and a fluorinated alkyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as nitric acid, and controlled temperatures to ensure selective nitration .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the phenolic position .

Scientific Research Applications

2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with target molecules. The fluorinated alkyl ether group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is unique due to the presence of the fluorinated alkyl ether group, which imparts distinct physicochemical properties.

Properties

Molecular Formula

C18H12F8N2O4

Molecular Weight

472.3 g/mol

IUPAC Name

2-nitro-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]iminomethyl]phenol

InChI

InChI=1S/C18H12F8N2O4/c19-15(20)17(23,24)18(25,26)16(21,22)9-32-13-7-2-1-5-11(13)27-8-10-4-3-6-12(14(10)29)28(30)31/h1-8,15,29H,9H2

InChI Key

JHXWBKMECBAIDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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